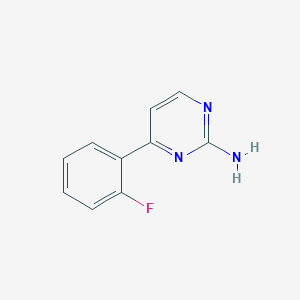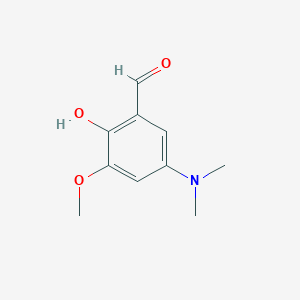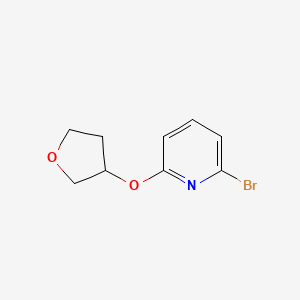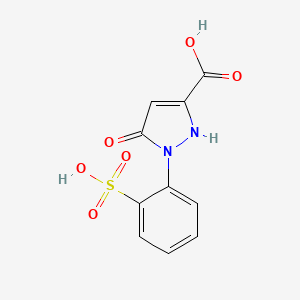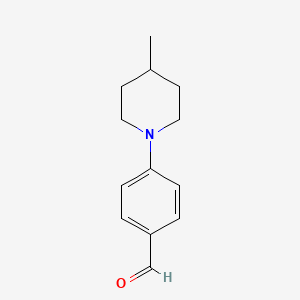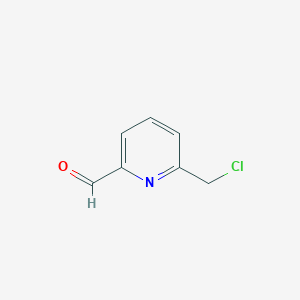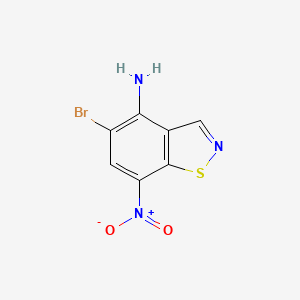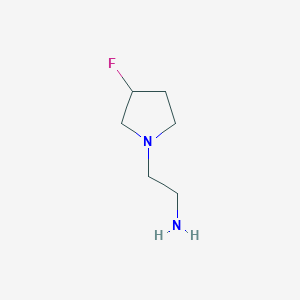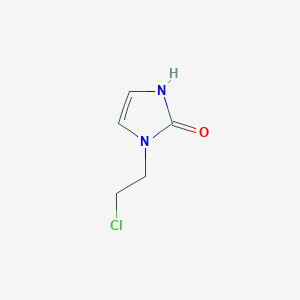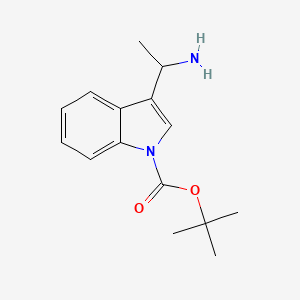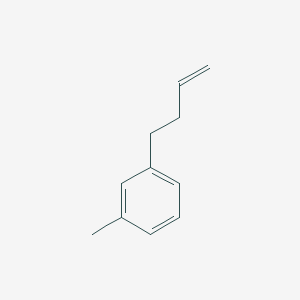![molecular formula C16H8ClN3O2 B1612069 2-(7-Chloro-[1,8]naphthyridin-2-yl)-isoindole-1,3-dione CAS No. 55112-40-8](/img/structure/B1612069.png)
2-(7-Chloro-[1,8]naphthyridin-2-yl)-isoindole-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(7-Chloro-[1,8]naphthyridin-2-yl)-isoindole-1,3-dione is a heterocyclic compound that features a naphthyridine core fused with an isoindole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Chloro-[1,8]naphthyridin-2-yl)-isoindole-1,3-dione can be achieved through various methods. One common approach involves the Friedländer condensation of 2-aminonicotinaldehydes with terminal alkynes in the presence of a catalyst such as copper(II) triflate and diethylamine . Another method includes multicomponent reactions involving substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetates .
Industrial Production Methods
Industrial production of this compound may involve large-scale multicomponent reactions or catalytic processes that ensure high yield and purity. The use of eco-friendly and atom-economical approaches is also being explored to make the synthesis more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
2-(7-Chloro-[1,8]naphthyridin-2-yl)-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can produce various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
2-(7-Chloro-[1,8]naphthyridin-2-yl)-isoindole-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 2-(7-Chloro-[1,8]naphthyridin-2-yl)-isoindole-1,3-dione involves its interaction with specific molecular targets. It may inhibit certain enzymes or interact with DNA, leading to its biological effects. The exact pathways and targets are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Gemifloxacin: Contains a 1,8-naphthyridine core and is used as an antibiotic.
Other Naphthyridines: Various derivatives with different substituents exhibit diverse biological activities.
Uniqueness
2-(7-Chloro-[1,8]naphthyridin-2-yl)-isoindole-1,3-dione is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a naphthyridine core with an isoindole moiety sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
55112-40-8 |
|---|---|
Molekularformel |
C16H8ClN3O2 |
Molekulargewicht |
309.7 g/mol |
IUPAC-Name |
2-(7-chloro-1,8-naphthyridin-2-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C16H8ClN3O2/c17-12-7-5-9-6-8-13(19-14(9)18-12)20-15(21)10-3-1-2-4-11(10)16(20)22/h1-8H |
InChI-Schlüssel |
XOZDDCDGCQEDRC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=NC4=C(C=C3)C=CC(=N4)Cl |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=NC4=C(C=C3)C=CC(=N4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



